molecular formula C6H4N4O3 B12049968 4-Azido-2-nitrophenol CAS No. 51642-26-3

4-Azido-2-nitrophenol

Cat. No.: B12049968
CAS No.: 51642-26-3
M. Wt: 180.12 g/mol
InChI Key: ZDQFIUAWRBXXIE-UHFFFAOYSA-N
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Description

4-Azido-2-nitrophenol is an organic compound with the molecular formula C6H4N4O3 It is characterized by the presence of both azido and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-nitrophenol typically involves the nitration of phenol to produce 2-nitrophenol, followed by the introduction of the azido group. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The azidation step involves the reaction of 2-nitrophenol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido and nitro groups.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Photolysis: Under UV light, the azido group can undergo photolysis to form reactive nitrene intermediates, which can further react to form various products.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, sodium borohydride, palladium on carbon.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium on carbon for reduction reactions.

Major Products:

    Reduction: 4-Amino-2-nitrophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Photolysis: Reactive intermediates such as nitrenes, which can form azepinones or other cyclic compounds.

Scientific Research Applications

4-Azido-2-nitrophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its ability to form reactive intermediates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and photoaffinity labels.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Azido-2-nitrophenol involves the formation of reactive intermediates, such as nitrenes, upon exposure to UV light or other activating conditions. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to covalent modifications. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems.

Comparison with Similar Compounds

    4-Azidophenol: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-Nitrophenol: Lacks the azido group, limiting its ability to form reactive intermediates.

    4-Nitrophenol: Similar structure but lacks the azido group, affecting its reactivity and applications.

Uniqueness: 4-Azido-2-nitrophenol is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of reactions and applications compared to its analogs.

Properties

IUPAC Name

4-azido-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-9-8-4-1-2-6(11)5(3-4)10(12)13/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQFIUAWRBXXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561253
Record name 4-Azido-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51642-26-3
Record name 4-Azido-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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